molecular formula C10H9NOS B2706720 3-(3-Methoxyphenyl)-1,2-thiazole CAS No. 49603-02-3

3-(3-Methoxyphenyl)-1,2-thiazole

Cat. No.: B2706720
CAS No.: 49603-02-3
M. Wt: 191.25
InChI Key: QUNKYVFHUVFRAO-UHFFFAOYSA-N
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Description

“3-(3-Methoxyphenyl)-1,2-thiazole” is a chemical compound that likely contains a thiazole ring, which is a heterocyclic compound with a ring structure composed of three carbon atoms, one nitrogen atom, and one sulfur atom . The “3-Methoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a methoxy group (O-CH3) attached .


Molecular Structure Analysis

The molecular structure of such a compound would likely be planar or nearly planar due to the conjugated system of pi electrons in the thiazole and phenyl rings . The presence of the methoxy group could introduce some degree of torsion .


Chemical Reactions Analysis

The reactivity of such a compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing nature of the thiazole ring . This could make the compound susceptible to electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. For example, the presence of the methoxy group could increase its solubility in polar solvents .

Scientific Research Applications

1. Central Nervous System Penetrability

  • Study: Synthesis and binding profile of a potent serotonin-3 receptor antagonist, demonstrating effective penetration of the blood-brain barrier, useful for in vitro and in vivo studies (Rosen et al., 1990).

2. Molecular Structure Analysis

  • Study: Examination of crystal and molecular structure of a thiazole derivative, showing specific molecular orientations and interactions, essential for understanding molecular behavior and potential applications (Djafri et al., 2017).

3. Corrosion Inhibition

  • Study: Exploration of thiadiazole derivatives as corrosion inhibitors for mild steel, highlighting the potential for industrial applications (Attou et al., 2020).

4. Antioxidant Properties

  • Study: Synthesis and evaluation of thiadiazole derivatives, including methoxy cinnamic acids, for their antioxidant properties, indicating potential for pharmaceutical applications (Gür et al., 2017).

5. Antimicrobial Evaluation

  • Study: Synthesis of novel thiadiazole derivatives showing significant antimicrobial activity, useful for developing new antimicrobial agents (Noolvi et al., 2016).

6. Chemotherapeutic Potential

  • Study: Investigation of thiazole compounds in relation to their potential antithrombotic activity, indicating possible use in developing new antithrombotic drugs (Nishizawa et al., 1982).

7. Aggregation-Induced Emission Enhancement

  • Study: Synthesis of thiadiazole-based Schiff base derivatives with aggregation-induced emission enhancement properties, relevant for material science applications (Yao et al., 2017).

Mechanism of Action

The mechanism of action of such a compound in a biological context would depend on its specific structure and the target biomolecules. For example, some methoxyphenyl-containing compounds have been found to have antioxidant activity .

Safety and Hazards

The safety and hazards associated with such a compound would depend on its specific structure and properties. It’s important to refer to the relevant Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

Future research could explore the synthesis of new derivatives of this compound, their physical and chemical properties, and potential applications in various fields such as medicine or materials science .

Properties

IUPAC Name

3-(3-methoxyphenyl)-1,2-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-12-9-4-2-3-8(7-9)10-5-6-13-11-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNKYVFHUVFRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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